5-Mercapto-1,2,3-thiadiazole sodium salt
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Overview
Description
5-Mercapto-1,2,3-thiadiazole sodium salt is a chemical compound with the molecular formula C2HN2NaS2 . It has a molecular weight of 140.15 . This compound is also known by other synonyms such as 5-MTD and Sodium 1,2,3-thiadiazole-5-thiolate .
Molecular Structure Analysis
The molecular structure of 5-Mercapto-1,2,3-thiadiazole sodium salt is represented by the formula C2HN2NaS2 . It’s important to note that the structure can vary depending on the specific derivative or form of the compound.Chemical Reactions Analysis
The chemical reactions involving 5-Mercapto-1,2,3-thiadiazole sodium salt have been explored in several studies . For example, the possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Mercapto-1,2,3-thiadiazole sodium salt include a boiling point of 205.3ºC at 760 mmHg and a melting point of 254-256ºC (dec.) . The compound has a molecular weight of 140.15 .Scientific Research Applications
Medicinal Chemistry and Drug Development
The thiadiazole ring system has garnered significant attention in drug discovery due to its diverse bioactivities. Researchers have explored derivatives of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) for their potential as:
- Anticancer Agents : Compounds similar to AMT (such as compounds A and B) are currently in clinical trials .
Crystal Engineering
Single crystals of AMT derivatives are grown for X-ray diffraction analysis, aiding in the study of molecular structures and intermolecular interactions .
Mechanism of Action
Target of Action
It’s known that the 1,3,4-thiadiazole motif, which is a structural subunit in 5-mercapto-1,2,3-thiadiazole sodium salt, is present in numerous products with remarkable biological activities .
Mode of Action
It’s known that derivatives of 1,3,4-thiadiazole, a structural component of 5-mercapto-1,2,3-thiadiazole sodium salt, have been employed as ligands for metal complexes .
Biochemical Pathways
It’s known that derivatives of 1,3,4-thiadiazole, a structural component of 5-mercapto-1,2,3-thiadiazole sodium salt, have diverse biological activities .
Action Environment
It’s known that the compound should be handled with care to avoid dust formation and contact with skin and eyes .
Safety and Hazards
The safety data sheet for 5-Mercapto-1,2,3-thiadiazole sodium salt dihydrate provides some information on safety measures and potential hazards . For instance, it advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment and ensuring adequate ventilation .
Future Directions
The future directions for the study and application of 5-Mercapto-1,2,3-thiadiazole sodium salt and its derivatives could involve further exploration of their biological activities and potential uses . For instance, electrochemical techniques have been used to investigate the redox processes of 2-amino-5-mercapto-1,3,4-thiadiazole, which could lead to the electrosynthesis of new 1,3,4-thiadiazole derivatives .
properties
IUPAC Name |
sodium;thiadiazole-5-thiolate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S2.Na/c5-2-1-3-4-6-2;/h1,5H;/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUPQFWBIIOQQE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=N1)[S-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HN2NaS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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